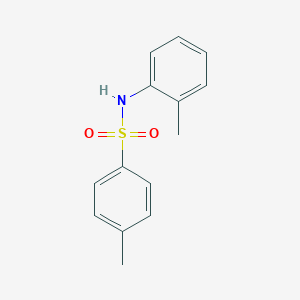

4-Methyl-N-(2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPGNSRRMHEOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229993 | |

| Record name | p-Toluenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-28-4 | |

| Record name | 4-Methyl-N-(2-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfono-o-toluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfono-o-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-tolyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Toluenesulfono-o-toluidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7JP5963WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

In-Situ Synthesis of p-Toluenesulfonyl Chloride Followed by Amidation

This method involves the sequential synthesis of p-toluenesulfonyl chloride from toluene and its subsequent reaction with o-toluidine.

Reagents and Reaction Conditions

The synthesis begins with the sulfonation of toluene using chlorosulfonic acid under controlled conditions (Table 1).

Table 1: Reagents and Quantities for In-Situ Synthesis

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid sulfonates toluene at the para position, forming p-toluenesulfonyl chloride. This intermediate is isolated by quenching the reaction mixture in ice-cold water, followed by chloroform extraction and evaporation.

Amidation and Purification

The sulfonyl chloride is reacted with o-toluidine in a 1:1 molar ratio under reflux for 10 minutes (Table 2).

Table 2: Reaction Conditions for Amidation

| Parameter | Value | Details | Source |

|---|---|---|---|

| Temperature | Boiling | Reflux conditions | |

| Time | 10 minutes | Ensures complete reaction | |

| Workup | Ice-cold water | Precipitates product | |

| Recrystallization | Dilute ethanol | Enhances purity |

The crude product is filtered and recrystallized from dilute ethanol, yielding this compound with high purity, as confirmed by melting point analysis and spectroscopic characterization.

Direct Use of Pre-Synthesized p-Toluenesulfonyl Chloride

This streamlined approach bypasses the in-situ synthesis of the sulfonyl chloride, utilizing commercially available p-toluenesulfonyl chloride.

Reaction Setup and Optimization

The reaction employs p-toluenesulfonyl chloride and o-toluidine in chloroform at low temperatures (Table 3).

Table 3: Reagents and Conditions for Direct Synthesis

| Reagent | Role | Conditions | Source |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Electrophilic reagent | 0–5°C initial mixing | |

| o-Toluidine | Nucleophile | Stoichiometric ratio | |

| Chloroform | Solvent | Facilitates reaction |

The sulfonyl chloride reacts with o-toluidine via nucleophilic substitution, forming the sulfonamide bond. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

Isolation and Characterization

The product is isolated by precipitation in ice water, followed by filtration and recrystallization from ethanol. Structural validation is achieved through Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.

Comparative Analysis of Methods

Table 4: Method Comparison

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Sulfonyl Chloride Source | Synthesized in-situ | Commercially sourced |

| Hazard Profile | Involves chlorosulfonic acid (corrosive) | Safer, avoids harsh reagents |

| Cost Efficiency | Lower (uses toluene) | Higher (requires pre-made reagent) |

| Purity | >95% (recrystallized) | >98% (consistent batch quality) |

Method 1 is cost-effective but requires handling hazardous reagents, whereas Method 2 offers simplicity and reproducibility at a higher cost. Both methods yield high-purity product, validated by spectroscopic and crystallographic data .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. One notable study synthesized a series of aryl thiazolone-benzenesulfonamides, including compounds structurally similar to this compound. These compounds were evaluated for their anti-proliferative effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. Some derivatives exhibited significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancer cells over normal breast cells .

1.2 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The derivatives showed remarkable selectivity for CA IX over CA II, with IC50 values as low as 10.93 nM for CA IX inhibition. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on normal tissues .

Structural Studies

2.1 Crystallography and Molecular Structure

The molecular structure of this compound has been analyzed using X-ray crystallography, revealing insights into its conformational properties. The structure exhibits gauche torsions in the N—C bond segment, contributing to its unique physical properties . Understanding these structural characteristics is essential for predicting the compound's behavior in biological systems and its interaction with other molecules.

2.2 Spectroscopic Analysis

Vibrational spectroscopy studies have provided additional insights into the molecular characteristics of this compound. Density Functional Theory (DFT) calculations have been employed to predict the compound's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for assessing reactivity and stability .

Antimicrobial Properties

In addition to its anticancer potential, derivatives of this compound have been evaluated for their antibacterial activities. Certain compounds demonstrated significant inhibition of bacterial growth at concentrations around 50 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential applications in developing new antimicrobial agents .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant anti-proliferative effects against breast cancer cell lines (IC50: 1.52-6.31 μM). |

| Enzyme Inhibition | High selectivity for CA IX with IC50 values as low as 10.93 nM; potential for targeted therapy. |

| Structural Studies | Revealed unique conformational properties via X-ray crystallography; DFT studies on electronic properties. |

| Antimicrobial Properties | Effective against bacterial strains; significant growth inhibition observed at low concentrations. |

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Conformation and Torsional Parameters

The spatial arrangement of sulfonamide derivatives is highly sensitive to substituent positioning. A comparative analysis of torsion angles in analogous compounds reveals:

Key Observations :

- The ortho-methyl group in the target compound introduces steric hindrance, reducing the torsion angle compared to its non-methylated analog (72.0° vs. 60.0°) .

- Para-substituted derivatives (e.g., nitro or methyl groups) exhibit larger torsion angles due to reduced steric interactions and enhanced electronic effects .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate crystal packing and solubility. Selected comparisons include:

Key Observations :

Physicochemical Properties

- Solubility : Bulkier substituents (e.g., bis(ethylsulfonamide) groups in 4-methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide) reduce solubility compared to the target compound .

- Melting Points : Ortho-substituted derivatives generally exhibit higher melting points due to tighter crystal packing (e.g., target compound vs. para-nitro analog) .

Biological Activity

Overview

4-Methyl-N-(2-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, pharmacological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with methyl substituents that influence its chemical reactivity and biological interactions. Its molecular formula is C₁₃H₁₅N₁O₂S, and it exhibits unique structural characteristics that contribute to its biological efficacy.

While the precise biochemical pathways affected by this compound are not fully elucidated, sulfonamides generally inhibit bacterial growth by interfering with folic acid synthesis. This inhibition is achieved through competitive antagonism with para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its solubility and metabolic stability. The compound's interactions with biological membranes and proteins are essential for determining its therapeutic potential.

Antimicrobial Activity

Research shows that this compound exhibits significant antimicrobial properties. In one study, derivatives of sulfonamides were evaluated against various bacterial strains, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibited selective cytotoxicity with IC₅₀ values ranging from 1.52 to 6.31 μM. Notably, some compounds induced apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .

Study 1: Anticancer Activity

A study focused on the synthesis of new benzenesulfonamide derivatives evaluated their anti-proliferative activity against breast cancer cell lines. The results indicated that specific derivatives demonstrated high selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study reported significant inhibition rates against S. aureus, with some compounds achieving up to 80% inhibition compared to positive controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity (Inhibition %) | Anticancer Activity (IC₅₀ μM) | Selectivity Index |

|---|---|---|---|

| This compound | 80.69% against S. aureus | 1.52 - 6.31 | High |

| Derivative A | 75% against E. coli | >10 | Moderate |

| Derivative B | 99% against S. aureus | 5 - 15 | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-N-(2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of o-toluidine using benzenesulfonyl chloride. A typical procedure involves adding chlorosulfonic acid to toluene in chloroform at 0°C, followed by reaction with o-toluidine. Key steps include controlled temperature during sulfonic acid addition, stoichiometric reagent ratios, and recrystallization from ethanol to ensure purity . Optimization may involve adjusting solvent polarity (e.g., chloroform vs. toluene) to improve yield or reduce side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals bond angles, torsion angles (e.g., C1–SO₂–NH–C7 torsion angle = 60.0°), and intermolecular N–H···O hydrogen bonds (Table 1 in ).

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- IR : Sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Q. What crystallographic parameters distinguish this compound from structurally related sulfonamides?

- Methodological Answer : Comparative analysis of crystal packing shows:

- Dihedral angles : The two benzene rings are tilted by 49.7° in this compound vs. 61.5° in N-(2-methylphenyl)benzenesulfonamide .

- Hydrogen bonding : N–H···O(S) interactions form infinite chains (Fig. 2 in ), influencing solubility and thermal stability.

Advanced Research Questions

Q. How do substituent effects influence the crystal packing and supramolecular interactions of this sulfonamide?

- Methodological Answer : Substituents alter steric and electronic profiles:

- Methyl groups : The ortho-methyl group on the anilino ring forces the N–H bond orientation away from steric hindrance, reducing ring coplanarity .

- Comparative studies : Replacing methyl with chlorine (e.g., 4-chloro analogs) increases dipole moments, affecting hydrogen-bond strength and crystal density .

- Data Table :

| Compound | Dihedral Angle (°) | N–H···O Distance (Å) |

|---|---|---|

| 4-Methyl-N-(2-methylphenyl) | 49.7 | 2.89 |

| N-(2-methylphenyl) | 61.5 | 2.95 |

| 4-Methyl-N-phenyl | 68.4 | 3.02 |

| Source: . |

Q. What catalytic applications utilize this compound as a precursor?

- Methodological Answer : The compound serves as a ligand or intermediate in transition-metal catalysis:

- Rhodium-catalyzed cycloadditions : Its alkyne derivatives (e.g., N-(2-(prop-1-ynyl)phenyl) analogs) participate in [2π+2π+2π] cycloadditions with carbon disulfide to form indolo-thiophenes .

- Negishi coupling : Lithiated derivatives react with ZnBr₂ to form organozinc reagents for cross-coupling .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, alkynyl groups) at the para position of the benzene ring to modulate electronic properties .

- Bioactivity assays : Test analogs for antimicrobial activity (via MIC assays) or enzyme inhibition (e.g., carbonic anhydrase), comparing with reference compounds like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide .

- Computational modeling : Use DFT calculations to correlate substituent Hammett constants with binding affinities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.